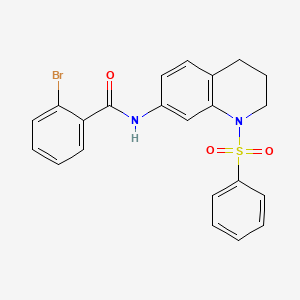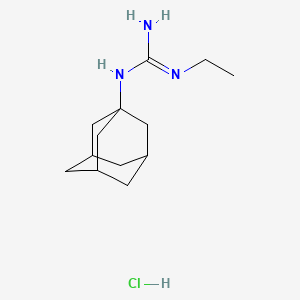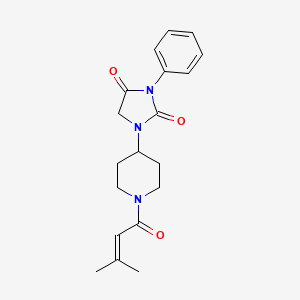![molecular formula C17H17ClN2O3S2 B3016801 Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate CAS No. 687565-29-3](/img/structure/B3016801.png)
Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of 4-chlorophenyl isothiocyanate as a key intermediate. For instance, the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound was achieved by cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate with 4-chlorophenyl isothiocyanate, facilitated by 4-(dimethylamino)pyridine . This suggests that similar cyclization strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. Additionally, the stereochemistry was determined by single-crystal X-ray diffraction studies . Density functional theory and Hartree-Fock calculations were used to obtain molecular structures and predict NMR chemical shifts, which could also be relevant for analyzing the molecular structure of Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate.
Chemical Reactions Analysis
The reactivity of related compounds includes the formation of reactive intermediates such as 1-methyl-2-thietaniumcarboxylic acid, which can form adducts with nucleophiles like 4-chlorophenol and aniline . This indicates that the compound of interest may also form reactive intermediates capable of undergoing nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the determination of acid dissociation constants using potentiometric titration in a hydroorganic solvent. Four acid dissociation constants were identified, suggesting the presence of acidic groups such as NH, enol, and enthiol groups . These findings could be extrapolated to predict the acid-base properties of Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate.
Relevant Case Studies
The antimicrobial activity of related compounds has been studied, showing activity against various bacterial strains including S. aureus, B. subtilis, A. hydrophila, E. coli, A. baumannii, and the mycobacterial strain M. tuberculosis H37Rv . These case studies suggest that the compound of interest may also possess antimicrobial properties, which could be explored in further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate and its derivatives have been synthesized and studied for their structural characteristics. For example, the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines has been explored, demonstrating the versatility of this compound in forming various heterocyclic structures (Dotsenko, Krivokolysko, & Litvinov, 2003).
Antitumor Activity
- Certain derivatives of this compound have shown significant antitumor activity. For instance, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer effects on various human cancer cell lines (Hafez & El-Gazzar, 2017). This indicates potential applications in cancer research and therapy.
Biological Activity Profiling
- The biological potential of compounds related to methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate has been compared with other isosteric compounds. These studies are important in understanding the biological activities and potential therapeutic applications of these compounds (Zadorozhny, Turov, & Kovtunenko, 2010).
Applications in Heterocyclic Compound Synthesis
- This compound has been used in the synthesis of various heterocyclic compounds, indicating its utility in the field of organic chemistry and drug development. The formation of new compounds with expected biological activity has been a focus of this research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Antimicrobial and Antifungal Activities
- Some derivatives of methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate have been synthesized and evaluated for their antimicrobial activities. This research suggests potential uses in developing new antimicrobial and antifungal agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its target. They have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWVHOJBRODLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)
![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)


![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)
